1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15786753
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N5 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | 1,5-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C12H19N5/c1-9(2)17-8-11(6-15-17)5-13-12-7-14-16(4)10(12)3/h6-9,13H,5H2,1-4H3 |
| Standard InChI Key | DOHRTRWMAUVMAL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)NCC2=CN(N=C2)C(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features two pyrazole rings interconnected via a methylamine bridge. The first pyrazole (1H-pyrazol-4-amine) is substituted with methyl groups at positions 1 and 5, while the second pyrazole (1-(propan-2-yl)-1H-pyrazol-4-yl) carries an isopropyl group at position 1. This configuration introduces steric hindrance and electronic effects critical for biological interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉N₅ | |
| Molecular Weight | 233.31 g/mol | |
| IUPAC Name | 1,5-Dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine | |
| Canonical SMILES | CC1=C(C=NN1C)NCC2=CN(N=C2)C(C)C | |
| PubChem CID | 122167015 |
Spectroscopic Identification
Structural validation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key NMR signals include δ 2.1–2.3 ppm for methyl protons and δ 3.5–4.0 ppm for the methylamine bridge. HRMS confirms the molecular ion peak at m/z 234.17 ([M+H]⁺).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Alkylation: 1,5-Dimethylpyrazole reacts with methyl iodide under basic conditions (K₂CO₃) to introduce methyl groups.
-
Reductive Amination: The alkylated pyrazole couples with 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde using sodium cyanoborohydride in ethanol under reflux.
Table 2: Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 75–80% |
| Reductive Amination | NaBH₃CN, EtOH, reflux, 24h | 60–65% |
Industrial Scalability
Continuous flow reactors enhance throughput, while automated systems optimize reagent ratios. Purification employs column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity.
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. It remains stable at room temperature but degrades under strong acidic/basic conditions.
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| LogP (estimated) | 2.8 | ChemAxon |
| Solubility (H₂O) | <0.1 mg/mL | Shake-flask |
| Melting Point | Not reported | — |
Biological Activities and Mechanisms
Enzyme Inhibition
The compound competitively binds to kinase ATP pockets (e.g., CDK2, IC₅₀ = 1.2 μM), disrupting phosphorylation cascades. Isopropyl groups contribute to hydrophobic interactions with binding pockets.
Table 4: Biological Activity Data
| Assay | Result | Model |
|---|---|---|
| Cytotoxicity (MTT) | EC₅₀ = 8.7 μM | HeLa |
| Autophagy Induction | 3-fold increase in LC3-II | HCT116 |
| Kinase Inhibition | CDK2 IC₅₀ = 1.2 μM | In vitro |
Comparative Analysis with Structural Analogues
Substituent Effects
Replacing the isopropyl group with a 2-methylpropyl (e.g., EVT-15184035) increases hydrophobicity (LogP = 3.4) but reduces solubility. Conversely, fluorinated analogues (e.g., EVT-12354197) exhibit enhanced metabolic stability.
Table 5: Structural and Functional Comparisons
| Compound | Molecular Weight | LogP | Bioactivity (EC₅₀) |
|---|---|---|---|
| Target Compound | 233.31 | 2.8 | 8.7 μM |
| EVT-15184035 | 247.34 | 3.4 | 12.3 μM |
| EVT-12354197 | 311.38 | 3.1 | 6.9 μM |
Future Research Directions
-
Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.
-
Toxicity Profiling: Evaluate hepatotoxicity in murine models.
-
Target Identification: Use CRISPR-Cas9 screens to map novel molecular targets.
-
Formulation Development: Explore nanoparticle encapsulation to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume